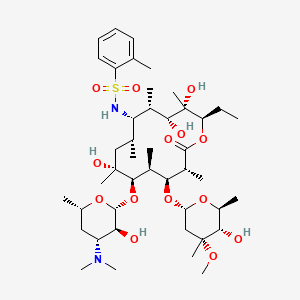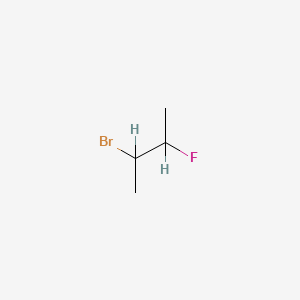
Butane, 2-bromo-3-fluoro-, (R*,R*)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butane, 2-bromo-3-fluoro-, (R*,R*)- is an organic compound with the molecular formula C₄H₈BrF It belongs to the class of alkyl halides, which are characterized by the presence of halogen atoms (bromine and fluorine in this case) attached to an alkane backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Butane, 2-bromo-3-fluoro-, (R*,R*)- typically involves the halogenation of butane derivatives. One common method is the bromofluorination of 2-butene, where 2-butene is treated with bromine and a fluorinating agent under controlled conditions to introduce the bromine and fluorine atoms at the desired positions. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the halogenation process.
Industrial Production Methods
On an industrial scale, the production of Butane, 2-bromo-3-fluoro-, (R*,R*)- may involve continuous flow reactors to ensure efficient and consistent halogenation. The process is optimized to achieve high yields and purity of the desired stereoisomer. The use of advanced separation techniques, such as distillation and chromatography, is essential to isolate and purify the compound.
化学反应分析
Types of Reactions
Butane, 2-bromo-3-fluoro-, (R*,R*)- undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as hydroxide ions, alkoxide ions, or amines, leading to the formation of substituted butane derivatives.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes, such as 2-butene.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, and ammonia are commonly used.
Elimination: Strong bases such as sodium ethoxide or potassium tert-butoxide are employed.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are utilized.
Major Products Formed
Substitution: Formation of alcohols, ethers, or amines.
Elimination: Formation of alkenes like 2-butene.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
科学研究应用
Butane, 2-bromo-3-fluoro-, (R*,R*)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Butane, 2-bromo-3-fluoro-, (R*,R*)- involves its interaction with nucleophiles and bases in various chemical reactions. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the carbon atom. In elimination reactions, the compound undergoes dehydrohalogenation, resulting in the formation of a double bond and the release of a halide ion. The specific molecular targets and pathways depend on the nature of the reaction and the reagents involved.
相似化合物的比较
Butane, 2-bromo-3-fluoro-, (R*,R*)- can be compared with other similar compounds, such as:
2-Bromobutane: Lacks the fluorine atom and has different reactivity and stereochemistry.
2-Fluorobutane: Lacks the bromine atom and exhibits different chemical behavior.
2-Chlorobutane: Contains a chlorine atom instead of bromine, leading to variations in reactivity and applications.
The uniqueness of Butane, 2-bromo-3-fluoro-, (R*,R*)- lies in its specific combination of bromine and fluorine atoms, which imparts distinct chemical properties and reactivity compared to its analogs.
属性
CAS 编号 |
57302-16-6 |
|---|---|
分子式 |
C4H8BrF |
分子量 |
155.01 g/mol |
IUPAC 名称 |
2-bromo-3-fluorobutane |
InChI |
InChI=1S/C4H8BrF/c1-3(5)4(2)6/h3-4H,1-2H3 |
InChI 键 |
MVQSVOOVCVGPJU-UHFFFAOYSA-N |
规范 SMILES |
CC(C(C)Br)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


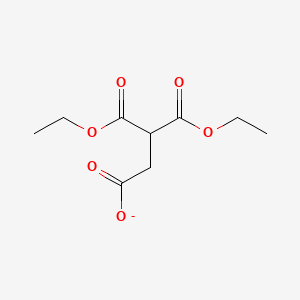
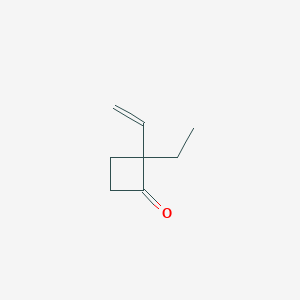
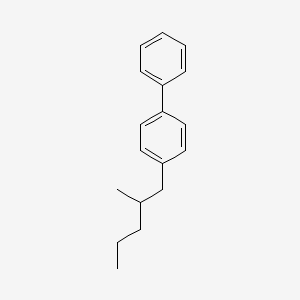
![7-Azabicyclo[4.1.0]hepta-2,4-diene](/img/structure/B14607375.png)
![2-Methoxy-4-[2-(propylamino)propyl]phenol](/img/structure/B14607382.png)
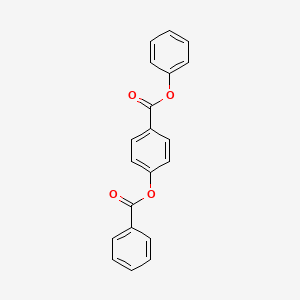
![1,3,5-Trichloro-2-[3-(2-fluoroethoxy)-4-nitrophenoxy]benzene](/img/structure/B14607388.png)
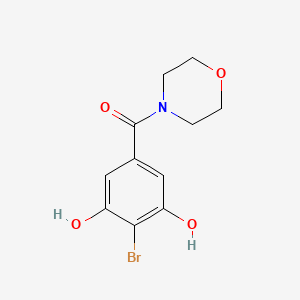
![2-[1-(4-Chlorophenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14607417.png)
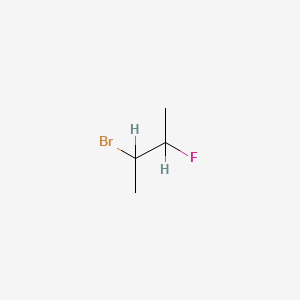
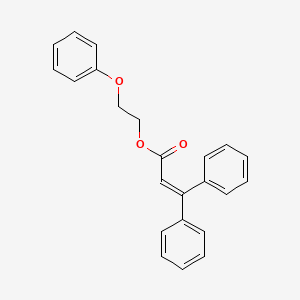
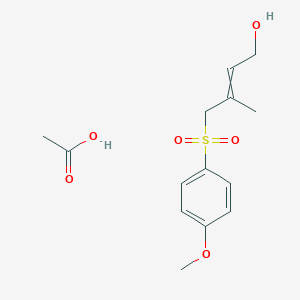
![1-[2-(2-Methylphenyl)propyl]-1H-imidazole](/img/structure/B14607435.png)
